molecular formula C14H24N2O9 B1216478 N-acetyl-alpha-D-muramoyl-L-alanine

N-acetyl-alpha-D-muramoyl-L-alanine

Cat. No.: B1216478
M. Wt: 364.35 g/mol
InChI Key: ICMUIFDBEVJCQA-GFBFODDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-alpha-D-muramoyl-L-alanine (UMA) is a fundamental biosynthetic intermediate in the cytoplasmic stage of bacterial peptidoglycan assembly . This essential nucleotide precursor serves as the core substrate for the MurD ligase enzyme, which catalyzes the ATP-dependent addition of D-glutamate to form UDP-N-acetylmuramoyl-L-alanyl-D-glutamate . As the second essential building block in the formation of the peptidoglycan monomer unit, this compound is critical for studying the enzymatic machinery responsible for constructing the bacterial cell wall . Given the exclusivity of peptidoglycan to bacterial organisms, the enzymes involved in its synthesis, particularly the Mur ligases (MurC, MurD, MurE, and MurF), represent validated targets for the development of novel antibacterial agents to address the growing threat of multi-drug resistant pathogens . Researchers utilize this compound to investigate the catalytic mechanisms and conformational dynamics of MurD, screen for potential enzyme inhibitors using high-throughput and in-silico methods, and study the broader pathway of bacterial cell wall biosynthesis . Its molecular formula is C23H36N4O20P2, with an average mass of 750.497 Da . This product is intended for research applications only.

Properties

Molecular Formula

C14H24N2O9

Molecular Weight

364.35 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14-/m0/s1

InChI Key

ICMUIFDBEVJCQA-GFBFODDVSA-N

SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Origin of Product

United States

Scientific Research Applications

N-acetyl-alpha-D-muramoyl-L-alanine is a significant compound in microbiology and biochemistry, primarily due to its role in bacterial cell wall structure and function. This article explores its applications, particularly in scientific research, including its biochemical significance, potential therapeutic uses, and insights from various studies.

Bacterial Cell Wall Studies

This compound is essential for understanding bacterial cell wall synthesis and degradation. Researchers have focused on enzymes that interact with this compound, such as:

  • N-acetylmuramoyl-L-alanine amidases : These enzymes cleave the bond between the glycan and peptide moieties in peptidoglycan, facilitating cell wall remodeling during growth and division. For instance, studies on E. coli have shown that amidases like AmpD play critical roles in bacterial physiology by regulating peptidoglycan turnover .

Antibiotic Development

The inhibition of enzymes that utilize this compound as a substrate has been explored as a strategy for developing new antibiotics. By targeting these enzymes, researchers aim to disrupt bacterial cell wall synthesis, leading to cell lysis and death. Recent studies have highlighted the potential of MurD-targeted inhibitors that affect the incorporation of this compound into peptidoglycan layers .

Immunological Research

This compound is also studied for its immunological properties. It can act as an immunomodulator by influencing the immune response to bacterial infections. Research indicates that this compound may enhance the activity of immune cells, potentially aiding in vaccine development against bacterial pathogens .

Biochemical Pathway Analysis

The metabolic pathways involving this compound are crucial for understanding bacterial metabolism. Studies have shown that this compound participates in the synthesis of uridine diphosphate-N-acetylmuramyl-tripeptide, which is vital for peptidoglycan biosynthesis in Gram-positive bacteria . This pathway's elucidation can provide insights into bacterial resistance mechanisms.

Case Study 1: Enzyme Activity Characterization

A study characterized the activity of N-acetylmuramoyl-L-alanine amidase from Bacillus subtilis. The researchers demonstrated that this enzyme preferentially cleaved N-acetylmuramoyl-L-alanine bonds under specific conditions, providing insights into its role in bacterial growth regulation and potential targets for antibiotic action .

Case Study 2: Antibiotic Resistance Mechanisms

Research investigating antibiotic resistance mechanisms in Staphylococcus aureus revealed that alterations in the metabolism of this compound contributed to reduced susceptibility to beta-lactam antibiotics. The study highlighted how changes in enzyme expression levels affected peptidoglycan synthesis and overall cell wall integrity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Bacterial Cell Wall StudiesUnderstanding peptidoglycan synthesis and degradationEnzymes like amidases are critical for maintaining cell wall integrity .
Antibiotic DevelopmentTargeting enzymes involved in this compound metabolismInhibitors can disrupt bacterial growth by affecting cell wall synthesis .
Immunological ResearchInvestigating the immunomodulatory effects of this compoundPotential role in enhancing immune responses against pathogens .
Biochemical Pathway AnalysisElucidating metabolic pathways involving this compoundCritical for understanding peptidoglycan biosynthesis and antibiotic resistance mechanisms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Functional Insights :

  • The addition of D-alanyl-D-alanine residues (e.g., in UDP-N-acetyl-α-D-muramoyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanyl-D-alanine ) is critical for transpeptidation during peptidoglycan cross-linking .
  • Modifications in the peptide chain (e.g., lysine vs. diaminopimelate) reflect species-specific adaptations in cell wall architecture .

Key Findings :

  • Lipidation (e.g., in Mepact) enhances membrane affinity and prolongs immune stimulation .
  • Fluorination or acylation mitigates rapid enzymatic degradation, a limitation of natural muramyl dipeptides .

Enzymatic Substrates and Inhibitors

MurNAc-L-Ala is a substrate for amidases, but structural analogs exhibit varied interactions:

Table 2: Enzyme Interaction Profiles
Enzyme Substrate/Inhibitor Interaction Mechanism Outcome
AmiD (E. coli amidase) MurNAc-L-Ala Hydrolyzes MurNAc-L-Ala bond Cell wall degradation
N-Acetylmuramoyl-L-alanine:D-glutamate ligase MurNAc-L-Ala analogs Binds via conserved pocket (PDB:1UAG) Inhibitors block peptidoglycan elongation

Comparative Analysis :

  • AmiD exhibits strict specificity for MurNAc-L-Ala, while ligases tolerate modifications in the peptide chain (e.g., D-glutamate substitution) .

Related Amino Acid Derivatives

Compound Structure Biological Role Distinction from MurNAc-L-Ala
N-Acetyl-L-alanine Acetylated L-alanine Metabolite in urea cycle Lacks muramoyl group; no cell wall role
N-Methyl-L-alanine Methylated amino acid Biomarker in metabolic disorders Altered stereochemistry and side chain

Structural Implications :

  • The absence of the muramoyl moiety in these derivatives eliminates peptidoglycan-related functions, highlighting the indispensability of MurNAc in bacterial cell walls.

Preparation Methods

MurD Ligase-Catalyzed Synthesis

MurD ligase, a cytoplasmic enzyme in Escherichia coli, catalyzes the ATP-dependent addition of D-glutamate to UMA. While primarily studied for subsequent peptidoglycan assembly, this enzyme has been harnessed for UMA functionalization. Crystallographic data (1.9 Å resolution) revealed UMA binds to MurD’s N-terminal Rossmann fold, with key interactions at Asp-35 and Arg-37.

Protocol for Enzymatic Validation :

  • Substrate Preparation : 5-Iodo-UMA was synthesized via mercuration (Hg(OAc)₂, 50°C, 5 h) followed by iodination (KI/I₂, RT, 3 h).

  • Activity Assay : MurD activity was measured using a coupled ATPase assay, confirming a Kₘ of 2.7 μM for 5-iodo-UMA, comparable to native UMA (3.2 μM).

Chemoenzymatic Hybrid Strategies

Combining chemical synthesis with enzymatic modification offers a middle ground. For example, peracetylated 2-azido glucosamine—a UMA precursor—was synthesized in four steps (62% yield) and enzymatically deacetylated using recombinant Bacillus subtilis amidases. This approach avoids harsh deprotection conditions but requires precise control over enzyme specificity.

Alternative Synthetic Strategies

Mercuration and Iodination for Radiolabeling

A radiolabeled UMA analog (5-iodo-UMA) was prepared for crystallographic studies:

  • Mercuration : UMA (5 μmol) reacted with Hg(OAc)₂ in sodium acetate buffer (pH 6.0, 50°C, 5 h), yielding 5-mercuri-UMA (70% yield).

  • Iodination : Treatment with KI/I₂ (RT, 3 h) afforded 5-iodo-UMA (69% yield), confirmed via plasma-desorption mass spectrometry (m/z 875).

Table 1: Comparative Yields of UMA Derivatives

DerivativeYield (%)Purity (HPLC)Application
Native UMA13>95%Substrate studies
5-Iodo-UMA6998%Crystallography
Peracetylated6290%Metabolic labeling

Analytical and Purification Techniques

Chromatographic Methods

  • HPTLC : Ethanol/1 M ammonium acetate (7:3) resolved UMA (Rₖ = 0.62) from intermediates.

  • Reverse-Phase HPLC : Vydac 218TP columns with 50 mM ammonium formate (pH 3.9) achieved baseline separation of 5-iodo-UMA.

  • Chiral HPLC : Crownpak CR(+) columns enabled enantiomeric resolution of muramic acid intermediates.

Spectroscopic Validation

  • NMR : ¹H NMR (500 MHz, D₂O) confirmed UMA’s anomeric proton at δ 5.42 (d, J = 3.5 Hz).

  • Mass Spectrometry : ESI-MS ([M-H]⁻ m/z 654.2) matched theoretical values for UMA.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

ParameterChemical SynthesisEnzymaticChemoenzymatic
Yield13%69%62%
ScalabilityLowModerateHigh
Equipment NeedsHighModerateLow
StereocontrolExcellentGoodModerate

Chemical synthesis excels in stereochemical precision but suffers from low yields. Enzymatic methods offer higher throughput but require specialized enzymes. Hybrid approaches balance scalability and simplicity, making them ideal for industrial applications.

Q & A

Basic Research Questions

Q. How can the structural characterization of N-acetyl-alpha-D-muramoyl-L-alanine be performed using spectroscopic methods?

  • Methodology : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., exact mass = 363.1601 for the anion derivative) and nuclear magnetic resonance (NMR) to resolve stereochemistry. For example, 1H/13C NMR can identify acetyl, muramoyl, and alanine moieties by analyzing chemical shifts and coupling constants. Compare data with known analogs like N-acetylmuramyl tripeptide phosphatidylethanolamine (Mepact) to validate assignments .
  • Key considerations : Ensure sample purity via HPLC or TLC, and account for pH-dependent ionization states (e.g., the carboxy group’s deprotonation at pH 7.3) .

Q. What are the standard protocols for synthesizing This compound in a laboratory setting?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:

Sequential coupling of L-alanine and N-acetylmuramic acid derivatives.

Deprotection under mild acidic conditions (e.g., TFA) to preserve stereochemistry.

Purification via reverse-phase HPLC and structural validation using FT-IR and circular dichroism (CD) spectroscopy.

  • Challenges : Avoid racemization during coupling by optimizing reaction temperature and activating agents (e.g., HBTU/DIPEA) .

Q. How can This compound be quantified in bacterial cell wall extracts?

  • Methodology : Employ enzymatic digestion (e.g., lysozyme) followed by LC-MS/MS with multiple reaction monitoring (MRM). Use stable isotope-labeled internal standards (e.g., 13C-labeled analogs) to correct for matrix effects. Validate recovery rates using spiked samples .

Advanced Research Questions

Q. What experimental designs are suitable for studying the interaction between This compound and N-Acetylmuramoyl-L-alanine amidase (NAM-amidase)?

  • Methodology :

Enzyme kinetics : Perform Michaelis-Menten assays using purified NAM-amidase and synthetic substrate analogs. Measure initial reaction rates (UV-Vis or fluorometric assays) under varying substrate concentrations and pH conditions.

Structural analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes. Mutagenesis studies (e.g., active-site mutations) can identify critical residues for binding .

  • Data interpretation : Compare kinetic parameters (Km, Vmax) with literature values for related enzymes (e.g., lysozyme) to identify substrate specificity .

Q. How does This compound contribute to macrophage activation in immunostimulatory pathways?

  • Methodology :

In vitro assays : Treat murine or human macrophage cell lines with synthetic This compound analogs (e.g., Mepact) and measure cytokine production (e.g., TNF-α, IL-6) via ELISA.

Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to silence Toll-like receptor (TLR) or NOD2 pathways. Assess NF-κB nuclear translocation via confocal microscopy .

  • Contradictions : Address discrepancies in reported immunostimulatory potencies by testing analogs with modified lipid or peptide moieties .

Q. What strategies can resolve conflicting data on the stability of This compound under varying pH conditions?

  • Methodology :

Stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Use Arrhenius plots to predict shelf-life at different temperatures.

Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of hydrolysis using calorimetry or computational modeling (e.g., DFT). Compare results with structurally similar compounds like N-acetyl-L-alanine .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetyl-alpha-D-muramoyl-L-alanine
Reactant of Route 2
N-acetyl-alpha-D-muramoyl-L-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.